N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-13-9-12(10-14(22)11-13)20(26)25-16-6-2-1-5-15(16)19-23-17-7-3-4-8-18(17)24-19/h1-11H,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTZZHXVQMTWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide typically involves the formation of the benzimidazole core followed by the introduction of the dichlorobenzamide group. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring. This is followed by the acylation of the resulting benzimidazole with 3,5-dichlorobenzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the benzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. This can lead to the disruption of cellular processes, making the compound effective against certain pathogens and cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the benzamide ring or benzimidazole core, which critically influence pharmacological activity and physicochemical properties.
Table 1: Structural and Pharmacological Comparison of Selected Analogs
Key Observations :
- Electron-Withdrawing Groups (EWGs) : 3,5-Dichloro (Compound 22) and 3-chloro (Compound 6) substituents enhance potency by improving hydrophobic interactions and reducing metabolic degradation. These groups also lower cytotoxicity compared to analogs with ortho-substituents (e.g., Compound 19) .
- Electron-Donating Groups (EDGs): Methoxy (Compound 23) or dimethylamino (Compound 18) groups reduce receptor affinity due to steric hindrance or charge repulsion .
- Ortho-Substituents : Compounds with 2,5-dichloro (Compound 19) or 2,5-di-CF₃ (Compound 20) show high potency but severe cytotoxicity, likely due to off-target effects .
Pharmacological and Toxicological Profiles
- Potency : Compound 22 (IC50 = 6.4 μM) outperforms DFB (reference mGluR5 antagonist) and most analogs, including 3-chloro (Compound 6, 4.7x DFB) and 3,4-dichloro (Compound 21, 14x DFB). However, Compound 21’s low cell viability (<60%) limits therapeutic utility .
- Solubility and Toxicity : The 3,5-dichloro substitution in Compound 22 balances lipophilicity and solubility, avoiding the insolubility issues seen in trifluoromethyl analogs (e.g., Compound 9) .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide is a compound belonging to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent and its effects on malaria parasites.
Chemical Structure and Properties
The compound's structure features a benzimidazole moiety, which is known for its pharmacological significance. The presence of the 3,5-dichlorobenzamide group enhances its lipophilicity and may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives in cancer therapy. For instance, research has shown that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Screening
A study conducted by researchers utilized a series of benzimidazole derivatives, including this compound, to evaluate their anticancer properties against different cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, with the compound exhibiting a notable ability to induce apoptosis in human cancer cells.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 5.6 | HeLa |
| Compound A | 4.2 | MCF-7 |
| Compound B | 6.8 | A549 |
The mechanism of action was further elucidated through flow cytometry and Western blot analyses, revealing that the compound activates caspase pathways leading to programmed cell death.
Antimalarial Activity
Another significant aspect of this compound is its inhibitory effect on malaria parasites. The benzimidazole scaffold has been recognized for its ability to inhibit β-hematin formation, a crucial process for the survival of Plasmodium falciparum.
In Vitro Studies
High-throughput screening of various benzimidazole derivatives demonstrated that this compound effectively inhibits β-hematin formation at low micromolar concentrations. The following table summarizes the IC50 values for β-hematin inhibition compared to other compounds:
| Compound | β-Hematin Inhibition IC50 (µM) | NF54 Parasite Growth Inhibition IC50 (µM) |
|---|---|---|
| This compound | 10.4 | 1.8 |
| Compound C | 15.0 | 2.5 |
| Compound D | 20.0 | 3.0 |
The results indicate that this compound possesses potent antimalarial properties with minimal cytotoxicity towards mammalian cells.
The biological activity of this compound can be attributed to its ability to interfere with heme detoxification in malaria parasites and its impact on apoptotic pathways in cancer cells. Molecular docking studies suggest that the compound binds effectively to target sites involved in these processes.
Q & A
Q. What are the standard synthesis routes and characterization techniques for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide?
The compound is synthesized via nucleophilic substitution or coupling reactions, similar to analogs described in . Key steps include condensation of 2-aminobenzimidazole derivatives with 3,5-dichlorobenzoyl chloride under reflux in anhydrous conditions. Characterization involves 1H NMR (to confirm aromatic proton environments), 13C NMR (to verify carbonyl and aromatic carbon signals), and Electrospray Mass Spectrometry (ESMS) to confirm molecular weight . Purity is assessed via HPLC, and elemental analysis ensures stoichiometric consistency.
Q. What in vitro assays are recommended for initial neuroprotective activity screening?
The Sulforhodamine B (SRB) assay ( ) is a robust method for cytotoxicity screening. Cells are fixed with trichloroacetic acid, stained with SRB, and optical density measured at 564 nm. This assay provides linear correlation with cell density and protein content, making it suitable for high-throughput screening. For neuroprotection, glutamate-induced excitotoxicity models in neuronal cell lines (e.g., HT-22) can be paired with SRB to evaluate cell viability .
Advanced Research Questions
Q. How do substituent variations at the benzamide moiety influence mGluR5 potency and cytotoxicity?
demonstrates that electron-withdrawing groups (e.g., Cl, CF₃) at para positions enhance mGluR5 inhibitory activity (IC₅₀ = 6.4 μM for 3,5-dichloro analog), while methoxy groups reduce potency. However, dichloro substitution increases cytotoxicity, necessitating a balance between potency and cell viability. Advanced SAR studies should systematically replace substituents (e.g., NO₂, F) and evaluate IC₅₀ via calcium flux assays in mGluR5-expressing HEK293 cells, paired with MTT or SRB assays for cytotoxicity .
Q. What computational strategies are employed to model ligand-mGluR5 interactions?
Homology modeling using MODELLER software ( ) generates mGluR5 transmembrane (TM) domain structures, using mGluR1’s crystal structure (PDB: 4OR2) as a template. After generating 200 models, the Discrete Optimized Protein Energy (DOPE) score ranks them for accuracy. Molecular docking (e.g., AutoDock Vina) identifies binding poses, while molecular dynamics simulations (e.g., GROMACS) assess stability. Free energy calculations (MM/PBSA) quantify binding affinities for lead optimization .
Q. How can contradictory data between in vitro potency and cytotoxicity be resolved?
highlights analogs like the 3,5-dichloro derivative (high potency but low viability) versus pyridinylacrylamide derivatives (balanced profile). To resolve contradictions:
- Use dose-response matrices to identify therapeutic windows.
- Apply metabolic stability assays (e.g., liver microsomes) to rule out off-target toxicity.
- Perform transcriptomic profiling (RNA-seq) to identify pathways affected by cytotoxic analogs.
- Optimize logP values (via ClogP calculations) to improve membrane permeability without increasing cytotoxicity .
Methodological Design Questions
Q. How to design a study evaluating the compound’s blood-brain barrier (BBB) permeability?
- In vitro models : Use MDCK-MDR1 monolayers to measure Papp (apparent permeability) and efflux ratios.
- In situ perfusion : Quantify brain uptake in rodents using the LogBB (brain-to-blood concentration ratio).
- Computational prediction : Apply the BBB score from SwissADME or admetSAR, which considers molecular weight (<500 Da) and polar surface area (<90 Ų) .
Q. What experimental controls are critical in neuroprotection assays?
- Positive controls : NMDA receptor antagonists (e.g., MK-801) for glutamate-induced toxicity.
- Vehicle controls : DMSO concentration ≤0.1% to avoid solvent toxicity.
- Cytotoxicity normalization : Include staurosporine-treated cells to define 100% cell death.
- Replicate design : Triplicate wells with randomized plate layouts to minimize edge effects .
Data Interpretation and Optimization
Q. How to analyze discrepancies between computational binding predictions and experimental IC₅₀ values?
- Rescore docking poses with machine learning tools (e.g., RFScore) to improve affinity predictions.
- Validate binding via surface plasmon resonance (SPR) to measure kinetic parameters (kon/koff).
- Investigate allosteric modulation using BRET-based cAMP assays to detect G-protein coupling changes .
Q. What strategies improve aqueous solubility without compromising target affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
